2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
説明
This compound features a benzo[d][1,3]dioxol-5-yl group fused to an isoxazole core, linked via an acetamide bridge to a 3-morpholinopropyl substituent. The benzo[d][1,3]dioxole moiety is commonly associated with bioactive molecules due to its electron-rich aromatic system and metabolic stability . The isoxazole ring contributes to hydrogen bonding and π-π stacking interactions, while the morpholinopropyl group enhances solubility and serves as a hydrogen bond acceptor.
特性
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-19(20-4-1-5-22-6-8-24-9-7-22)12-15-11-17(27-21-15)14-2-3-16-18(10-14)26-13-25-16/h2-3,10-11H,1,4-9,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYTXAVJAFRQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 342.41 g/mol
Structural Features
The compound features several notable structural components:
- A benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.
- An isoxazole ring that is critical for its biological activity.
- An N-(3-morpholinopropyl) substituent that may enhance its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with a similar structure to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide exhibit significant anticancer properties.
- Cytotoxicity Studies
-
Mechanisms of Action
- The primary mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.
- Apoptosis Induction : Flow cytometry analyses suggest that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptosis-related proteins such as Bax and Bcl-2 .
- The primary mechanisms through which these compounds exert their anticancer effects include:
Neuropharmacological Activity
In addition to its anticancer properties, the compound may also exhibit neuropharmacological effects:
-
Receptor Interaction
- The morpholine moiety is hypothesized to enhance binding affinity to certain receptors in the central nervous system, potentially influencing neurotransmitter systems involved in mood regulation and cognition.
- Case Studies
Data Tables
| Biological Activity | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 4.5 | EGFR Inhibition |
| Cytotoxicity | HCT116 | 6.0 | Apoptosis Induction |
| Cytotoxicity | MCF-7 | 5.0 | Apoptosis Induction |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s closest structural analogs include:
- Compound 2.8: 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-naphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide .
- Compounds 4, 5b, and 6b : Thiazole-based derivatives with benzo[d][1,3]dioxol-5-yl and benzoylphenylthiazole groups .
Key Differences :
- Isoxazole vs. Thiazole/Naphthofuran : The isoxazole’s oxygen and nitrogen atoms may confer distinct electronic properties compared to sulfur-containing thiazoles or fused naphthofuran systems, influencing binding affinity and metabolic stability.
- Morpholinopropyl vs. Morpholinoethyl: The longer alkyl chain in the target compound could enhance membrane permeability but reduce solubility compared to the shorter morpholinoethyl group in Compound 2.8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
